{2-[2-(Diethylamino)ethoxy]phenyl}methanamine
Description
Properties
IUPAC Name |
2-[2-(aminomethyl)phenoxy]-N,N-diethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-15(4-2)9-10-16-13-8-6-5-7-12(13)11-14/h5-8H,3-4,9-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTZEXRCEPPMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(Diethylamino)ethoxy]phenyl}methanamine typically involves the reaction of 2-(diethylamino)ethanol with a suitable phenylmethanamine derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include diethylamine, ethylene oxide, and phenylmethanamine. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{2-[2-(Diethylamino)ethoxy]phenyl}methanamine undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenylmethanamine compounds .
Scientific Research Applications
While direct research on {2-[2-(Diethylamino)ethoxy]phenyl}methanamine is limited, it has potential applications in pharmaceuticals and research because of its functional groups, which can influence biological activity and reactivity in chemical processes. The compound's molecular formula is C13H22N2O, and it has a molecular weight of 222.33 g/mol.
Scientific Research Applications
- Pharmaceuticals The unique structure of this compound makes it potentially useful in pharmaceuticals. The biological activity of this compound is of interest in pharmacology, as compounds with similar structures often exhibit various pharmacological effects.
- Organic Intermediate {4-[2-(Diethylamino)ethoxy]phenyl}methanamine is recognized as a potential organic intermediate.
Interaction Studies
Interaction studies are essential for understanding the pharmacodynamics of this compound. These studies focus on how the compound interacts with biological systems.
Structural Similarities
this compound shares structural similarities with compounds such as:
- 4-Diethylaminobenzaldehyde, which contains a benzaldehyde moiety and is used in organic synthesis as an intermediate.
- 4-[2-(Dimethylamino)ethoxy]benzylamine, which has a similar ethoxy linkage but exhibits different biological activity.
- 4-(Ethoxy)aniline, which has an ethoxy group attached to aniline, has a simpler structure, and is less sterically hindered.
Mechanism of Action
The mechanism of action of {2-[2-(Diethylamino)ethoxy]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, influencing cellular signaling pathways. The ethoxy group may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights key structural and functional differences between {2-[2-(Diethylamino)ethoxy]phenyl}methanamine and related compounds:
Key Research Findings
Pharmacological Properties
- Diethylamino vs.
- Positional Isomerism: Compounds with meta- or para-substituted ethoxy groups (e.g., 3-[2-(diethylamino)ethoxy]-4-methoxyaniline) show divergent receptor binding profiles compared to ortho-substituted analogs, emphasizing the role of steric effects in target engagement .
Therapeutic Potential
- Tesmilifene and related diethylaminoethoxy derivatives inhibit cholesterol epoxide hydrolase (ChEH), a target in breast cancer therapy .
- Morpholino-containing analogs exhibit selective kinase inhibition, suggesting applications in oncology and inflammation .
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C13H22N2O
- Molecular Weight : 222.33 g/mol
- Structure : The compound features a diethylamino group linked through an ethoxy chain to a phenyl group, which may influence its biological interactions and pharmacological effects.
The mechanism of action of {2-[2-(Diethylamino)ethoxy]phenyl}methanamine is hypothesized based on its structural similarities to other biologically active compounds. The diethylamino group can interact with biological receptors, potentially modulating their activity. The phenyl ring may facilitate binding to hydrophobic pockets in proteins, influencing their function and activity.
Biological Activity
Although direct research on this compound is sparse, it shares characteristics with other compounds that exhibit notable biological activities. These include:
- Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial effects. The presence of functional groups like diethylamino often correlates with enhanced interaction with microbial targets.
- Anticancer Potential : Structural analogs have shown promise in cancer research, particularly in targeting specific pathways involved in tumor growth and proliferation.
- Neuropharmacological Effects : Given the presence of the diethylamino moiety, there is potential for neuropharmacological activity, possibly affecting neurotransmitter systems .
Case Study 1: Anticancer Activity
A study examining structurally related compounds demonstrated that derivatives featuring the diethylamino group exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through modulation of cell signaling pathways .
Case Study 2: Antimicrobial Activity
Research into similar diethylamino-containing compounds revealed promising antimicrobial properties against both gram-positive and gram-negative bacteria. These compounds were effective due to their ability to disrupt bacterial cell membranes, leading to cell lysis .
Data Table: Summary of Biological Activities
Future Directions
Further research is essential to elucidate the specific biological activities and mechanisms of this compound. Potential avenues for investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics.
- Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance biological activity.
- Clinical Trials : Investigating therapeutic applications in clinical settings.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for {2-[2-(Diethylamino)ethoxy]phenyl}methanamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-(diethylamino)ethanol with a halogenated phenylmethanamine derivative under controlled pH (e.g., using K₂CO₃ as a base) and temperature (60–80°C) to optimize the ether bond formation . Solvent choice (e.g., DMF or THF) and stoichiometric ratios of reactants significantly impact purity and yield. Evidence from analogous compounds suggests that microwave-assisted synthesis may reduce reaction time by 30–50% .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are critical for confirming the diethylamino, ethoxy, and phenylmethanamine moieties. For instance, the ethoxy group exhibits a triplet near δ 3.5–4.0 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z 265.2154 for C₁₃H₂₂N₂O).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies byproducts like oxidation derivatives .
Q. How is the compound screened for preliminary biological activity in receptor-binding studies?
- Methodological Answer : In vitro assays using radioligand displacement (e.g., ³H-serotonin for serotonin receptors) or fluorescence polarization (e.g., GPCR binding) are common. IC₅₀ values are calculated using nonlinear regression models (e.g., GraphPad Prism). For example, derivatives with similar structures show moderate affinity (IC₅₀ = 10–50 µM) for adrenergic receptors .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s modulation of enzyme or receptor activity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal interactions with active sites. For example, the diethylamino group may form salt bridges with acidic residues (e.g., Asp113 in serotonin receptors), while the ethoxy linker enhances membrane permeability . Kinetic assays (e.g., stopped-flow spectroscopy) can quantify inhibition constants (Kᵢ) and elucidate competitive vs. non-competitive mechanisms .
Q. How do contradictory data on oxidation/reduction reactivity arise, and how can they be resolved?
- Methodological Answer : Discrepancies in oxidation products (e.g., aldehydes vs. carboxylic acids) may stem from solvent polarity or catalyst choice. For instance, using CrO₃ in acetic acid favors aldehyde formation, while KMnO₄ in aqueous base produces carboxylic acids . Advanced techniques like in situ FTIR or EPR spectroscopy can monitor intermediate radicals to clarify reaction pathways .
Q. What computational strategies predict structure-activity relationships (SAR) for analogs?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structural features (e.g., diethylamino group bulkiness) with bioactivity .
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic regions influencing reactivity .
- Machine Learning : Train models on PubChem BioAssay data (e.g., AID 743255) to prioritize analogs with predicted IC₅₀ < 10 µM .
Q. How do substituent variations (e.g., methoxy vs. trifluoromethoxy) alter biological and physicochemical properties?
- Methodological Answer : Comparative SAR studies using analogs (e.g., {2-[2-(dimethylamino)ethoxy]phenyl}methanamine) show that electron-withdrawing groups (e.g., trifluoromethoxy) reduce basicity (pKa shift from 9.2 to 8.5) but enhance metabolic stability (e.g., t₁/₂ in liver microsomes increases from 2.5 to 6.7 hours) . Solubility assays (e.g., shake-flask method) and logD measurements (pH 7.4) quantify hydrophobicity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
